Nonyl 4-hydroxybenzoate

Endocrine disruption Cortisol metabolism Enzyme inhibition

Nonyl 4-hydroxybenzoate, also known as nonylparaben, is a member of the alkyl paraben family (esters of 4-hydroxybenzoic acid), which are widely employed as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. This compound possesses a nonyl (C9) alkyl chain, making it a longer-chain analog compared to the more common methyl, ethyl, propyl, and butyl parabens.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 38713-56-3
Cat. No. B1269083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyl 4-hydroxybenzoate
CAS38713-56-3
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3
InChIKeyMBNSKHJDYXPONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonyl 4-hydroxybenzoate (CAS 38713-56-3): A Long-Chain Alkyl Paraben with Quantifiable Differentiation for Scientific Procurement


Nonyl 4-hydroxybenzoate, also known as nonylparaben, is a member of the alkyl paraben family (esters of 4-hydroxybenzoic acid), which are widely employed as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products [1]. This compound possesses a nonyl (C9) alkyl chain, making it a longer-chain analog compared to the more common methyl, ethyl, propyl, and butyl parabens. Its increased lipophilicity (logP) and molecular weight, resulting from this extended alkyl chain, are the primary drivers of its distinct biochemical and physicochemical properties, which translate into quantifiable differences in potency and application suitability relative to its shorter-chain counterparts [2].

Why Shorter-Chain Parabens Are Not Direct Substitutes for Nonyl 4-hydroxybenzoate in Performance-Critical Systems


Within the alkyl paraben class, antimicrobial potency and biological activity are not constant; they exhibit a strong, positive correlation with the length of the alkyl chain, a phenomenon consistently observed across various biological targets and assays [1]. This structure-activity relationship (SAR) means that generic substitution of nonyl 4-hydroxybenzoate with a shorter-chain analog (e.g., methyl, ethyl, propyl, or butyl paraben) will result in a significant, quantifiable loss of functional potency [2]. Conversely, this heightened activity also requires careful consideration of target selectivity and concentration-dependent effects, as nonyl 4-hydroxybenzoate is consistently the most potent inhibitor within the paraben family across multiple enzyme systems, a distinction that is critical for both efficacy and safety assessments [3].

Quantitative Differentiation of Nonyl 4-hydroxybenzoate Against Alkyl Paraben Comparators


Nonyl 4-hydroxybenzoate Exhibits the Most Potent Inhibition of Human 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)

Nonyl 4-hydroxybenzoate is the most potent inhibitor of human 11β-HSD2 among the tested alkyl parabens, displaying the lowest IC50 value. This potency is directly linked to its longer alkyl chain length and higher lipophilicity (LogP) compared to shorter-chain analogs like methyl, ethyl, propyl, and butyl parabens, which show minimal to no inhibition at equivalent concentrations [1].

Endocrine disruption Cortisol metabolism Enzyme inhibition

Nonyl 4-hydroxybenzoate Demonstrates Superior Binding Affinity for 11β-HSD2 Compared to Shorter-Chain Analogs

Surface plasmon resonance (SPR) analysis confirms that nonyl 4-hydroxybenzoate exhibits the strongest binding affinity for human 11β-HSD2 among the parabens tested. The calculated dissociation constant (KD) is significantly lower (indicating tighter binding) and the binding free energy (ΔG) is more negative than for methyl paraben, which served as a representative short-chain comparator [1].

Molecular docking Binding affinity Surface plasmon resonance (SPR)

Nonyl 4-hydroxybenzoate is the Most Potent Inhibitor of Human Steroid 5α-Reductase 1 (SRD5A1) Among Paraben Analogs

In a comprehensive study of paraben preservatives, nonylparaben (nonyl 4-hydroxybenzoate) was identified as the most potent inhibitor of human steroid 5α-reductase 1 (SRD5A1). Its inhibitory potency, measured as IC50, was quantitatively superior to a series of other alkyl parabens and aromatic parabens, demonstrating a clear chain length-dependent activity [1].

Endocrine disruption Steroid metabolism Enzyme inhibition

Nonyl 4-hydroxybenzoate Shows the Lowest IC50 for Human CYP19A1 (Aromatase) Inhibition Among Alkyl Parabens

Nonyl 4-hydroxybenzoate demonstrates the most potent inhibition of human CYP19A1 (aromatase) activity among a series of alkyl parabens. Its IC50 value is significantly lower than that of propyl, butyl, hexyl, and heptyl parabens, again underscoring the relationship between increased alkyl chain length and enhanced biological activity [1].

Endocrine disruption Aromatase inhibition Estrogen biosynthesis

Production Titers of Nonyl 4-hydroxybenzoate by Marine Bacteria are Quantifiably Distinct from Co-Produced Shorter-Chain Parabens

The marine bacterium Microbulbifer sp. A4B-17 produces a unique profile of alkyl parabens, including nonyl 4-hydroxybenzoate. The specific titer of nonyl 4-hydroxybenzoate in the culture broth is quantifiably different from the co-produced butyl and heptyl esters, highlighting a specific biosynthetic capability for this longer-chain compound [1].

Natural product biosynthesis Marine microbiology Fermentation

Optimal Research and Industrial Application Scenarios for Nonyl 4-hydroxybenzoate Based on Quantified Differentiation


Probing Steroidogenic Enzyme Inhibition in Endocrine Disruption Research

Nonyl 4-hydroxybenzoate is the preferred paraben for experimental studies requiring maximal inhibition of key steroidogenic enzymes, including SRD5A1, CYP19A1, and 11β-HSD2. Its consistently low IC50 values (e.g., 7.59 μM for SRD5A1, 27.24 μM for CYP19A1) across these targets make it a potent tool for investigating structure-activity relationships and endocrine-disrupting mechanisms, where shorter-chain parabens would require significantly higher concentrations to achieve comparable effects [1][2].

Biophysical Studies of High-Affinity Ligand-Receptor Interactions

The strong binding affinity of nonyl 4-hydroxybenzoate for 11β-HSD2 (KD = 3.38 × 10⁻⁵ M) and its favorable binding free energy (ΔG = -6.43 kcal/mol) position it as an ideal ligand for biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). This allows for detailed mechanistic studies of enzyme-ligand interactions that are not feasible with the weak, transient binding exhibited by shorter-chain parabens like methyl paraben (KD = 1.23 × 10⁻³ M) [1].

Natural Product Discovery and Biosynthetic Pathway Elucidation

As a naturally occurring metabolite produced by marine Microbulbifer species at a quantifiable titer of 6 mg/L, nonyl 4-hydroxybenzoate serves as a specific biomarker or chemical standard for investigating the biosynthesis of long-chain alkyl parabens. Its distinct titer relative to co-produced butyl (24 mg/L) and heptyl (0.4 mg/L) parabens provides a unique fingerprint for monitoring fermentation processes and studying the substrate specificity of the biosynthetic machinery involved [1].

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